molecular formula C16H16N2O2S B5738704 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5738704
M. Wt: 300.4 g/mol
InChI Key: GQYXPXDMRGYTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The exact mechanism of action of BMTU is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in cells. BMTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. BMTU has also been shown to bind to sigma-1 receptors, which are involved in a range of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
BMTU has a range of biochemical and physiological effects that make it a promising candidate for further investigation. BMTU has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. In addition, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. BMTU has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of BMTU is that it has a relatively simple synthesis method and can be easily obtained in high purity. BMTU is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of BMTU is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results. In addition, BMTU may have off-target effects that could complicate its use in certain experimental systems.

Future Directions

There are several future directions for the investigation of BMTU. One area of interest is the development of BMTU-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of BMTU on cellular processes. Further studies are also needed to determine the safety and efficacy of BMTU in animal models and human clinical trials.

Synthesis Methods

The synthesis of BMTU involves the reaction of 3-methylphenylisothiocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a base. The reaction results in the formation of BMTU as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

BMTU has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, BMTU has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In neuroscience, BMTU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-3-2-4-13(7-11)18-16(21)17-9-12-5-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYXPXDMRGYTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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